Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate
Description
Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate (CAS: 669058-18-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino acid ester. It serves as a critical intermediate in solid-phase peptide synthesis (SPPS), where the Fmoc group acts as a temporary amine-protecting group removable under mild basic conditions (e.g., piperidine) . The methyl ester functionality enhances solubility in organic solvents and facilitates coupling reactions. Commercial sources report purity levels of 95–96% , and its storage stability at –20°C ensures utility in prolonged synthetic workflows.
Properties
IUPAC Name |
methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWFJOOIDGEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate typically involves the reaction of 9-fluorenylmethyl chloroformate with an amino acid derivative . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Produces the corresponding carboxylic acid.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate involves its role as a protecting group in peptide synthesis . The fluorenylmethyl group protects the amino group during the synthesis process and can be removed under specific conditions to yield the desired peptide . The molecular targets and pathways involved are primarily related to its use in organic synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Group Impact
Core Backbone Modifications
- Methyl vs. Carboxylic Acid Derivatives: The target compound’s methyl ester contrasts with analogs like (S)-3-((Fmoc)amino)-3-phenylpropanoic acid (CAS: 209252-15-3), which features a carboxylic acid. Esters avoid premature activation during coupling, while acids require activation (e.g., NHS esters) for peptide bond formation .
- β-Amino Acid vs. α-Amino Acid Derivatives: Compounds like (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (CAS: 211637-75-1) are α-amino acids, differing in backbone connectivity. β-Amino acids (e.g., the target compound) confer enhanced metabolic stability and distinct conformational properties in peptides .
Substituent Diversity
- Aromatic vs. Aliphatic Side Chains: 3-(2-Fluorophenyl)propanoic Acid (CAS: N/A): A fluorine substituent increases electronegativity, influencing hydrogen bonding and lipophilicity . 3-(1H-Indol-3-yl)propanoic Acid (CAS: EN300-81250): The indole moiety enables π-stacking interactions, critical for peptide-protein binding .
- Steric and Stereochemical Effects: Enantiomers like (R)-3-((Fmoc)amino)-3-(3-hydroxyphenyl)propanoic acid (CAS: 511272-35-8) highlight the role of chirality in biological activity and synthetic selectivity .
Physicochemical and Application-Based Comparisons
Molecular Properties
Stability and Reactivity
Commercial Accessibility
- The target compound is widely available from suppliers like Combi-Blocks (Cat. YC-0732) and AK Scientific (95–96% purity) .
Biological Activity
Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate, often referred to as Fmoc-amino acid derivatives, is a compound gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development.
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 339.39 g/mol
- CAS Number : 1340212-59-0
Synthesis
The synthesis of Fmoc-amino acid derivatives typically involves the protection of amino groups using the fluorenylmethoxycarbonyl (Fmoc) group, which is a common strategy in peptide synthesis. The general synthetic route includes:
- Protection of Amino Group : The amino acid is reacted with Fmoc-Cl to form the protected derivative.
- Formation of the Ester : The carboxylic acid group is then converted into a methyl ester.
- Purification : The final product is purified using chromatography techniques.
Anticancer Activity
Research has demonstrated that Fmoc-amino acid derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. The IC50 values for these compounds range from 14 to 67 nM against various HDAC isoforms, indicating potent activity against cancer cells .
Antiviral Activity
Recent investigations into the antiviral properties of similar compounds have revealed promising results. For example, derivatives containing the Fmoc group have been shown to inhibit the entry of viruses like SARS-CoV by interacting with viral glycoproteins . These compounds demonstrated low cytotoxicity while effectively reducing viral infection rates.
Case Studies
- HDAC Inhibition : A study focused on azumamide derivatives, which share structural similarities with Fmoc-amino acids, found that they selectively inhibited HDAC1–3 while showing minimal activity against HDAC8 and HDAC6. This selectivity suggests potential for targeted cancer therapies .
- Antiviral Screening : In a screening of various Fmoc derivatives against VSV-S virus, one trimer showed an IC50 of 0.64 μM, indicating strong antiviral activity without significant cytotoxic effects .
Table 1: Biological Activity of Selected Fmoc-Amino Acid Derivatives
| Compound Name | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Azumamide C | HDAC Inhibition | 14 | Selective for class I HDACs |
| Azumamide E | HDAC Inhibition | 67 | Less potent than Azumamide C |
| Trimer Compound 2 | Antiviral Activity | 640 | Effective against VSV-S |
Q & A
Q. What methodologies are employed to synthesize Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate, and how are intermediates stabilized during the process?
The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. Key steps include:
- Amino Protection : Reaction of 3-aminopropanoic acid derivatives with Fmoc-Cl (Fmoc-chloroformate) in the presence of a base (e.g., sodium bicarbonate) to form the Fmoc-protected intermediate.
- Esterification : Methyl ester formation via acid-catalyzed esterification or coupling with methanol under anhydrous conditions.
- Stabilization : Intermediates are stabilized using low-temperature conditions (0–4°C) and inert atmospheres (N₂/Ar) to prevent Fmoc group cleavage or hydrolysis .
Q. How is the purity and structural integrity of Methyl 3-([Fmoc]amino)propanoate validated post-synthesis?
- Analytical Techniques :
- HPLC : Purity ≥99% is confirmed using reverse-phase HPLC with UV detection (e.g., 254 nm) .
- NMR Spectroscopy : ¹H/¹³C NMR verifies the absence of impurities and correct Fmoc group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₀NO₄: 338.14) .
Q. What are the critical storage conditions for preserving the stability of this compound?
- Temperature : Store at –20°C in powder form (stable for 3 years) or –80°C in solvent (stable for 6 months).
- Moisture Control : Use desiccants and airtight containers to prevent hydrolysis of the methyl ester or Fmoc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when coupling Methyl 3-([Fmoc]amino)propanoate to peptide chains?
- Troubleshooting Steps :
- Activation Efficiency : Use coupling agents like HATU or EDCI with additives (e.g., HOAt) to improve activation of the carboxylic acid group .
- Steric Hindrance : Optimize solvent polarity (e.g., DMF or DCM) to enhance accessibility of the reaction site.
- Monitoring : Employ real-time FTIR or LC-MS to track coupling progress and adjust stoichiometry .
Q. What strategies mitigate unwanted side reactions during Fmoc deprotection in solid-phase peptide synthesis (SPPS)?
- Deprotection Conditions :
- Side Reactions :
- Aspartimide Formation : Add 0.1 M HOBt to the deprotection solution to suppress β-sheet aggregation and aspartimide byproducts .
Q. How does the methyl ester group in this compound influence its utility in peptide backbone modification?
Q. What computational or experimental approaches predict the reactivity of this compound in non-standard solvents (e.g., ionic liquids)?
- Computational Modeling : DFT calculations (B3LYP/6-31G*) assess solvent effects on reaction kinetics and transition states.
- Experimental Validation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
